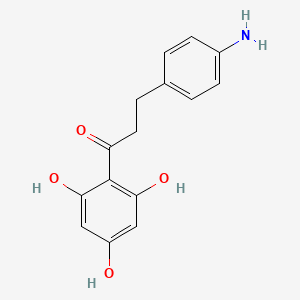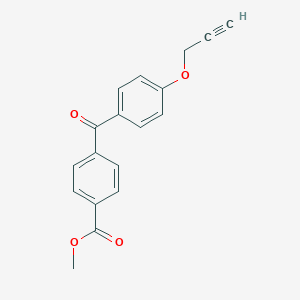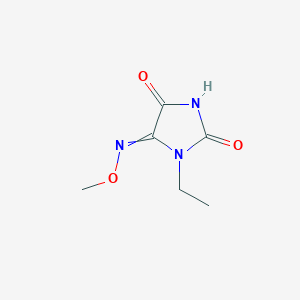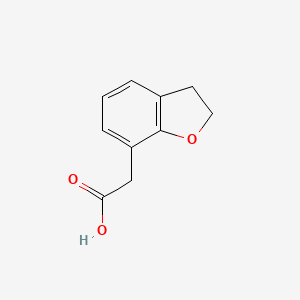
(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride
Overview
Description
Difluoromethylation is a process that involves the introduction of a difluoromethyl group (CF2H) into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The introduction of a difluoromethyl group can have a significant impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been achieved through various methods. One such method involves the use of a catalytic organosuperbase and a silane additive to generate the corresponding difluoroenolate, which can then be trapped with aldehydes to produce α,α-difluoro-β-hydroxy ketones .Molecular Structure Analysis
The difluoromethyl group acts as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups, but not as hydroxyl . This group is considered a lipophilicity enhancing group .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Physical And Chemical Properties Analysis
The introduction of a difluoromethyl group can significantly impact the physical and chemical properties of a compound. For example, it can increase the compound’s lipophilicity and act as a hydrogen bond donor .Scientific Research Applications
Pharmaceutical Development
(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride: is a valuable compound in pharmaceutical research due to its difluoromethyl group, which can significantly alter the biological activity of molecules. The introduction of a difluoromethyl group into pharmaceuticals can improve metabolic stability, enhance binding affinity, and modify the physicochemical properties of drug candidates .
Late-stage Functionalization
The compound is used in late-stage functionalization, a technique that allows for the modification of complex molecules at the final stages of synthesis. This is particularly useful for the site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, without disrupting their overall structure .
Synthesis of Fluorinated Compounds
Fluorinated compounds have widespread applications in medicinal chemistry. The difluoromethyl group in (alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride can be used to synthesize various fluorinated analogs of bioactive molecules, potentially leading to the development of new therapeutic agents .
Electrophilic Fluorination
This compound can act as an electrophilic fluorination reagent, which is crucial for introducing fluorine atoms into organic substrates. Electrophilic fluorination is a key step in the synthesis of many fluorinated pharmaceuticals and agrochemicals .
Mechanistic Studies in Organic Chemistry
The reactivity of the difluoromethyl group in (alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride provides a unique opportunity to study reaction mechanisms in organic chemistry. Researchers can explore novel pathways for the formation of carbon-fluorine bonds and develop new synthetic methodologies .
Photocatalytic Reactions
Photocatalysis is a growing field in organic synthesis, and (alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride can be used in photocatalytic difluoromethylation reactions. These reactions are valuable for creating complex fluorinated molecules under mild conditions .
Mechanism of Action
Target of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This suggests that the compound might interact with its targets through hydrogen bonding.
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound might interact with its targets by forming bonds with these elements, leading to changes in the target molecules.
Biochemical Pathways
Difluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance . This suggests that the compound might affect biochemical pathways related to the synthesis of these molecules.
Pharmacokinetics
It’s known that fluoroform, a by-product of teflon manufacture with little current synthetic value, is the most attractive reagent for difluoromethylation reactions . This suggests that the compound might have good bioavailability due to the use of fluoroform in its synthesis.
Result of Action
It’s known that difluoromethylation reactions can be used to produce difluoromethyl ethers from a wide variety of alcohols . This suggests that the compound might have a similar effect, leading to the production of difluoromethyl ethers in the presence of alcohols.
Action Environment
It’s known that difluoromethylation reactions can be performed under mild reaction conditions . This suggests that the compound might be stable and effective under a wide range of environmental conditions.
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . For example, there is interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, the introduction of carbene chemistry to the field of nuclear imaging with a [18F]difluorocarbene reagent capable of a myriad of 18F-difluoromethylation processes has been reported .
properties
IUPAC Name |
(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







